molecular formula C10H14BrN B1408213 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine CAS No. 1112210-53-3

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine

Cat. No. B1408213
CAS RN: 1112210-53-3
M. Wt: 228.13 g/mol
InChI Key: ACPQFGIKDLDPGD-UHFFFAOYSA-N
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Description

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine, also known as 25B-NBOMe, is a psychoactive substance that belongs to the family of N-benzylphenethylamines. It was first synthesized in 2004 by Ralf Heim and his team at the Free University of Berlin, Germany. The compound has gained popularity among recreational drug users due to its hallucinogenic effects, but it also has potential applications in scientific research.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a neurokinin-1 receptor antagonist with potential applications in emesis and depression treatment. It is characterized by high water solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).

Photodynamic Therapy in Cancer

The compound has been linked to photodynamic therapy for cancer treatment. Specifically, a study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, including a structure similar to 1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine, showed potential as Type II photosensitizers, which are useful in treating cancer through photodynamic therapy (Pişkin et al., 2020).

Synthesis of Antitumor Agents

Research into the synthesis of Nilotinib, an antitumor agent, involved the use of a similar brominated phenylamine compound. This process demonstrates the potential application of such compounds in the development of cancer treatments (Wang Cong-zhan, 2009).

Psychotropic Activity

1-Substituted 4-Amino-5-oxoprolines, synthesized using a method involving bromine substitution in a compound similar to this compound, displayed psychotropic activities like anxiolytic and nootropic effects, suggesting their potential use in neurological and psychiatric applications (Vigorov et al., 2020).

Treatment of Chagas' Disease

Research on derivatives of propenamine, including 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-X-phenyl)-N,N-dimethyl-2-prope n-1-amine, indicates potential applications in treating Chagas' disease. Specifically, a bromo derivative showed significant efficacy against Trypanosoma cruzi infection, suggesting its role in developing new chemotherapeutic agents for this disease (Pereira et al., 1998).

properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8-4-9(7-12(2)3)6-10(11)5-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPQFGIKDLDPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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